Superior Potency Against Serratia marcescens Compared to Cefotaxime
Cefmenoxime demonstrates significantly greater in vitro potency against clinical isolates of Serratia marcescens when directly compared to cefotaxime. In a head-to-head study of clinical isolates, the antimicrobial activity of cefmenoxime against S. marcescens was found to be 8 times superior to that of cefotaxime [1].
| Evidence Dimension | In vitro antibacterial activity (potency) |
|---|---|
| Target Compound Data | MIC ≤1.56 μg/ml for all tested strains |
| Comparator Or Baseline | Cefotaxime (8-fold less active) |
| Quantified Difference | 8-fold superior activity |
| Conditions | Clinical isolates of S. marcescens |
Why This Matters
This 8-fold potency advantage directly impacts therapeutic selection for infections where S. marcescens is a suspected or confirmed pathogen, potentially influencing dosing regimens and clinical outcomes.
- [1] Okada K, et al. [Antibacterial activities of new cephems against clinically isolated organisms]. Jpn J Antibiot. 1982;35(4):1009-1021. PMID: 6285019. View Source
